(3-methyl-1H-indazol-7-yl)methanamine is a heterocyclic compound characterized by its indazole structure, which is known for diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 161.21 g/mol. This compound belongs to the class of indazole derivatives, which are recognized for their potential therapeutic applications in medicinal chemistry, including anticancer and antimicrobial properties .
The synthesis of (3-methyl-1H-indazol-7-yl)methanamine can be achieved through several methods, with the Fischer indole synthesis being one of the most prominent. This method involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions, leading to the formation of the indazole core followed by functionalization at the 7-position.
In industrial settings, optimized synthetic routes are employed to ensure high yield and purity. These may involve continuous flow reactors and advanced purification techniques to scale up production while maintaining quality. Reaction conditions such as temperature, pressure, and choice of catalysts are crucial for maximizing efficiency and minimizing by-products .
The molecular structure of (3-methyl-1H-indazol-7-yl)methanamine features a fused indazole ring system with a methyl group at the 3-position and a methanamine substituent at the 7-position. The structural representation is as follows:
This structure contributes to its unique chemical properties and potential reactivity in various chemical environments.
(3-methyl-1H-indazol-7-yl)methanamine can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Electrophilic substitution typically involves halogens or sulfonyl chlorides in the presence of Lewis acid catalysts .
The mechanism of action for (3-methyl-1H-indazol-7-yl)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity by binding to active sites or allosteric sites, influencing various biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, indicating potential anticancer effects.
The physical properties of (3-methyl-1H-indazol-7-yl)methanamine include:
Chemical properties include:
These properties are essential for predicting the behavior of the compound in biological systems and its potential bioavailability .
(3-methyl-1H-indazol-7-yl)methanamine has several significant applications in scientific research:
Computational workflows have revolutionized the optimization of indazole-based pharmacophores like (3-methyl-1H-indazol-7-yl)methanamine. A validated approach employs bioisosteric replacement guided by molecular docking and free energy calculations. The process integrates:
For (3-methyl-1H-indazol-7-yl)methanamine derivatives, this workflow predicted that replacing the methylindazole headgroup with 1H-indazol-7-amine bioisosteres could enhance metabolic stability while retaining target affinity. As demonstrated in analogous indazole-based HIV-1 CA inhibitors, such computational designs achieved 204-fold increases in metabolic half-life (t₁/₂) relative to lead compounds [1].
Table: Computational Tools for Indazole Scaffold Optimization
Software | Function | Application to Indazole Derivatives |
---|---|---|
Spark v10.5.6 | Bioisosteric replacement library generation | Identification of metabolically stable indazole headgroups |
SeeSAR v10.0 | HYDE energy scoring for binding affinity | Binding pose validation for CA inhibitors |
StarDrop v6.6 | ADME/PK prediction (logP, logS, CYP metabolism) | Metabolic stability profiling of methylindazole analogs |
AutoDock 4.0 | Molecular docking to biological targets | Validation of binding mode retention post-modification |
The chiral center at the methanamine position necessitates enantioselective approaches for pharmaceutical applications. Key strategies include:
For the 7-position isomer, steric hindrance from the N1-H/N2-H tautomerism presents synthetic challenges. Regioselective protection at N1 or N2 using tert-butyloxycarbonyl (Boc) groups enables efficient chiral synthesis before deprotection to yield enantiopure (3-methyl-1H-indazol-7-yl)methanamine [6] [9].
Table: Enantioselective Approaches Comparison
Method | ee (%) | Yield (%) | Advantages |
---|---|---|---|
Phase-Transfer Catalysis | 85-88 | 60-75 | Mild conditions, scalable |
Diastereomeric Resolution | >99 | 35-50 | High enantiopurity |
Asymmetric Hydrogenation | 90-95 | 70-85 | Atom-economical, single-step |
C-H activation and cross-coupling reactions enable precise functionalization of the indazole core:
The 7-position methanamine acts as a directing group for ortho-metalation, facilitating C5/C6 functionalization. Hydrogen bonding between the indazole NH and transition metal catalysts (e.g., Pd, Ru) enhances regiocontrol during these transformations [6] [9].
Table: Catalytic Modifications of Methylindazole Scaffolds
Reaction Type | Catalyst System | Regioselectivity | Functional Group Tolerance |
---|---|---|---|
C-H Arylation | Pd(OAc)₂/XPhos/K₂CO₃ | C5 > C4 > C6 | Amines, esters, halogens |
Reductive Amination | Pd/C-NaBH₃CN | Exclusively at -CH₂NH₂ | Ketones, azides, acids |
Halogenation | NBS/AIBN | C4 ≈ C6 | Protected amines, esters |
Metabolic instability in indazole derivatives primarily stems from CYP3A4-mediated oxidation at C3-methyl and N-demethylation sites. Strategic modifications include:
Quantitative structure-metabolism relationship (QSMR) modeling reveals that reducing cLogP below 3.0 and increasing polar surface area (PSA) above 60Ų significantly enhances metabolic stability. For (3-methyl-1H-indazol-7-yl)methanamine, computational predictions identified optimal modifications: C6-cyano substitution reduces cLogP by 0.8 units, while C5-carboxamide increases PSA by 30Ų [1].
Table: Metabolic Stability Parameters for Structural Analogs
Structural Modification | CYP3A4 T₁/₂ (min) | CL_int (mL/min/mg) | cLogP | PSA (Ų) |
---|---|---|---|---|
Unsubstituted methylindazole | 12.35 | 5.614 | 3.5 | 45.2 |
C3-CF₃ analog | 21.77 | 3.184 | 3.8 | 50.1 |
C6-F/C3-CH₂CF₃ | 34.6 | 2.15 | 3.2 | 52.8 |
1H-Indazol-7-amine bioisostere | 120+ | 0.89 | 2.7 | 68.4 |
Industrial synthesis requires optimization of:
Cost-effective purification leverages the hydrochloride salt formation of (3-methyl-1H-indazol-7-yl)methanamine, which exhibits favorable solubility differentials: high solubility in ethanol at 75°C (182mg/mL) versus low solubility at 0°C (9mg/mL). This enables crystallization yields of 85-92% with pharmaceutically acceptable purity (>99.5% HPLC) [5] [9].
Table: Scalable Production Parameters
Process Parameter | Laboratory Scale | Pilot Scale (50L) | Key Advantage |
---|---|---|---|
Hydrogenation Pressure | 50 psi H₂ | 150 psi H₂ | Faster reaction kinetics (3h → 45min) |
Preferred Solvent | DCM/MeOH | 2-MeTHF/H₂O | Lower toxicity, higher partition coefficient |
Crystallization Solvent | Diethyl ether | Ethanol/H₂O (3:1) | Improved crystal morphology, yield +15% |
Purity After Crystallization | 98.5% | 99.7% | Reduced impurity carryover |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: